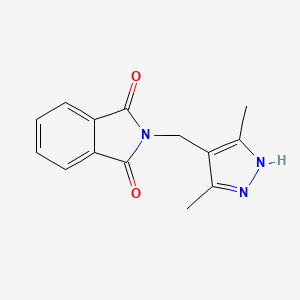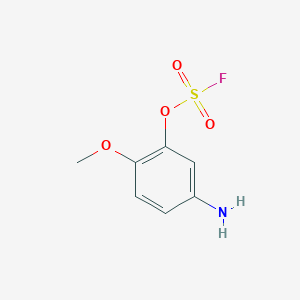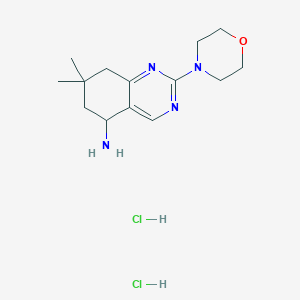
2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to an isoindoline-1,3-dione core. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry.
作用機序
Target of Action
Similar compounds, such as isoindoline-1,3-diones, have been found to interact with various biological targets, including the human dopamine receptor d2 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
Isoindoline-1,3-diones have been suggested to interact with their targets through various mechanisms . For instance, some isoindoline-1,3-diones have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission .
Result of Action
Similar compounds have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 3,5-dimethyl-4-aminomethylpyrazole under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then heated to promote cyclization, forming the desired isoindoline-1,3-dione derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the isoindoline-1,3-dione core can yield the corresponding isoindoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Isoindoline derivatives with reduced carbonyl groups.
Substitution: Various substituted isoindoline-1,3-dione derivatives depending on the nature of the substituent.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has been studied for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
類似化合物との比較
Phthalimide: A simpler isoindoline-1,3-dione derivative with broad applications in organic synthesis and medicinal chemistry.
N-Substituted Isoindoline-1,3-diones: These compounds vary in their substituents, leading to differences in biological activity and chemical reactivity.
Uniqueness: 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and enhances its potential in various applications.
特性
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-12(9(2)16-15-8)7-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCOOMQWXEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(E)-2-(pyridin-3-yl)ethenyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2836764.png)
methanone](/img/structure/B2836766.png)
![6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2836770.png)
![N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2836771.png)



![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)


![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)
![1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2836781.png)

![N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2836783.png)
